4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid
Overview
Description
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with an oxetane ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and aldehydes under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling to the Benzoic Acid Core: The final step involves coupling the oxetane and trifluoromethyl-substituted intermediates to the benzoic acid core through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to streamline the synthesis, allowing for precise control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxetane ring and trifluoromethyl group contribute to its unique reactivity and binding properties, allowing it to modulate biological processes and chemical reactions effectively.
Comparison with Similar Compounds
Similar Compounds
4-(Oxetan-3-yloxy)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)benzoic acid: Does not contain the oxetane ring, leading to variations in reactivity and applications.
4-(Oxetan-3-yloxy)-3-methylbenzoic acid: Substitutes the trifluoromethyl group with a methyl group, altering its chemical behavior.
Uniqueness
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the oxetane ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c12-11(13,14)8-3-6(10(15)16)1-2-9(8)18-7-4-17-5-7/h1-3,7H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZFUXPJVLDKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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